3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSAYCFROFLCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Receptor Modulation: The methoxyphenyl group can interact with specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in the substituents on the sulfamoyl group or modifications to the thiophene-carboxylic acid backbone. Below is a comparative analysis:
*clogP values estimated using ’s methodology for thiophene derivatives. †Calculated from molecular formula C₁₂H₁₁NO₅S₂. ‡Predicted based on methoxy’s contribution to lipophilicity.
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group increases lipophilicity compared to unsubstituted phenyl (clogP ~1.5) but remains less hydrophobic than chlorophenyl (clogP ~2.8) . This impacts membrane permeability and target binding.
- Solubility : The carboxylic acid group enhances aqueous solubility relative to ester derivatives (e.g., methyl esters in ).
Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs.
- Substituent Position : Para-substitution (4-methoxy, 4-chloro) optimizes steric compatibility with hydrophobic enzyme pockets, whereas meta-substitution (3-nitro) may disrupt binding .
- Heterocyclic Modifications : Thiophene ring fusion with pyrimidine () or triazole () enhances anticancer activity, indicating the scaffold’s versatility.
Biological Activity
3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, highlighting its potential as a therapeutic agent, particularly in the context of viral infections and cancer treatment.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a methoxyphenyl moiety, which contributes to its biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 284.30 g/mol
- IUPAC Name : 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
Antiviral Activity
Research has indicated that thiophene-2-carboxylic acids, including 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid, exhibit potent inhibitory effects against Hepatitis C Virus (HCV) NS5B polymerase. A study demonstrated that these compounds could effectively inhibit HCV subgenomic RNA replication in Huh-7 cells, suggesting their potential as antiviral agents .
Inhibition of ALOX15 Activity
The compound has also been studied for its ability to inhibit the enzyme ALOX15 (lipoxygenase), which plays a crucial role in inflammatory processes. The presence of the methoxy group is critical for selective inhibition of the linoleate oxygenase activity of ALOX15. Studies have shown that variations in the structure significantly affect the inhibitory potency, with IC50 values indicating strong inhibition .
Cytotoxicity and Anticancer Potential
In addition to its antiviral properties, 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has shown promising cytotoxic effects against various cancer cell lines. For instance, hybrid compounds incorporating this structure have demonstrated higher cytotoxicity than established chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve disruption of cellular processes essential for cancer cell proliferation.
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV NS5B polymerase | |
| Enzyme Inhibition | ALOX15 activity | |
| Cytotoxicity | Various cancer cell lines |
Case Study 1: Antiviral Efficacy Against HCV
In a controlled laboratory setting, researchers evaluated the antiviral efficacy of thiophene derivatives, including our compound of interest. The study utilized Huh-7 cells infected with HCV and treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in viral RNA levels, confirming its potential as an antiviral agent.
Case Study 2: Inhibition of ALOX15
A separate investigation focused on the inhibitory effects of 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid on ALOX15. The study employed liposome-bound enzyme assays to assess substrate specificity and inhibition potency. The findings revealed that the compound exhibited a high degree of selectivity for linoleate over arachidonic acid, underscoring its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves:
- Thiophene Ring Formation : Cyclization of dicarbonyl precursors with elemental sulfur or via cross-coupling reactions (e.g., Sonogashira coupling for alkynyl derivatives) .
- Sulfamoylation : Introducing the 4-methoxyphenylsulfamoyl group via reaction of thiophene-2-carboxylic acid derivatives with sulfamoyl chlorides or sulfonating agents. For example, intermediates like methyl 3-((4-methoxyphenyl)ethynyl)thiophene-2-carboxylate can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH) .
- Critical Conditions : Temperature control (e.g., 22°C for HCl-mediated steps), solvent selection (e.g., DMSO for coupling reactions), and catalyst use (e.g., Pd for cross-couplings). Yields (~74%) are maximized by stepwise purification via column chromatography and recrystallization .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR Spectroscopy : Key peaks include the methoxy proton signal at δ 3.73 ppm (singlet, 3H) and aromatic protons in the thiophene ring (δ 7.17–7.90 ppm). NMR confirms the carboxylic acid carbonyl at ~168 ppm .
- High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M–H]⁻ at m/z 257.0278 matches the calculated mass (error < 0.1 ppm) .
- HPLC : Used to monitor reaction progress and assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : Demonstrated activity against β-lactamases (IC₅₀ ~10 µM) and acetylcholinesterase (AChE) in silico, suggesting potential for antibiotic or neurodegenerative disease research .
- Antiproliferative Effects : Structural analogs show LD₅₀ values <50 µM in cancer cell lines (e.g., A431), linked to thiophene’s electronic properties and sulfamoyl group interactions with biological targets .
Advanced Research Questions
Q. How does the 4-methoxyphenylsulfamoyl group influence reactivity in substitution reactions?
- Electronic Effects : The methoxy group donates electron density via resonance, activating the phenyl ring for electrophilic substitution. This enhances reactivity in sulfonamide bond formation but may reduce stability under oxidative conditions (e.g., H₂O₂) .
- Steric Considerations : Bulkier substituents on the sulfamoyl group (e.g., 3-methylphenyl) can hinder nucleophilic attack, as shown in analogs with 20% lower yields in SNAr reactions .
Q. What computational strategies predict binding affinity to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with β-lactamase or AChE. For example, the sulfamoyl group forms hydrogen bonds with Ser130 in β-lactamase active sites (binding energy: −8.2 kcal/mol) .
- QSAR Models : Hammett σ constants for the methoxy group correlate with logP (clogP = 2.36) and antiproliferative activity (R² = 0.89 in A431 cells) .
Q. How can contradictory data between in vitro and in vivo studies be resolved?
- Metabolic Stability : Poor oral bioavailability in rodents (F < 10%) may explain reduced in vivo efficacy despite strong in vitro activity. Solutions include prodrug derivatization (e.g., methyl ester precursors) or PEGylation to enhance solubility .
- Off-Target Effects : Use CRISPR-Cas9 knockouts to validate target specificity. For example, β-lactamase inhibition in E. coli ΔAmpC strains confirms on-target activity .
Q. What strategies optimize this compound for therapeutic applications?
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro at the 5-position of thiophene) to enhance electrophilicity and enzyme binding. Analogs with 4-fluorophenyl substitutions show 3-fold higher AChE inhibition .
- Co-crystallization Studies : Resolve X-ray structures with target enzymes (e.g., PDB: 1MU) to guide rational design of steric bulk or hydrogen-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
